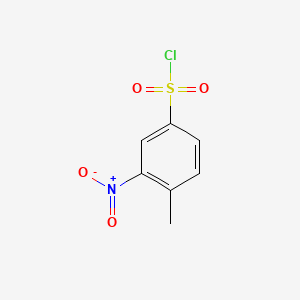
4-甲基-3-硝基苯磺酰氯
概览
描述
4-Methyl-3-nitrobenzenesulfonyl chloride, also known by its IUPAC name 4-methyl-3-nitrobenzenesulfonyl chloride, is a chemical compound with the molecular formula C7H6ClNO4S . It has a molecular weight of 235.65 . The compound is typically a white to yellow liquid or solid or semi-solid .
Synthesis Analysis
The synthesis of 4-Methyl-3-nitrobenzenesulfonyl chloride involves stirring at 105° C for 6 hours, cooling, and then adding dropwise to ice water at 0 to 5° C. The precipitated crystals are filtered off with suction and washed with ice water .Molecular Structure Analysis
The InChI code for 4-Methyl-3-nitrobenzenesulfonyl chloride is 1S/C7H6ClNO4S/c1-5-2-3-6 (14 (8,12)13)4-7 (5)9 (10)11/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Methyl-3-nitrobenzenesulfonyl chloride appears as a cream to pale yellow crystalline powder or fused solid . It has a melting point range of 30.5-39.5°C .科研应用
增强雌激素检测
4-硝基苯磺酰氯是与4-甲基-3-硝基苯磺酰氯相关的化合物,已被有效地用于增加生物体液中雌激素的检测响应。通过一种衍生化方法实现了对血清和尿液中雌激素的准确定量,这对于诊断胎盘功能(Higashi et al., 2006)非常有用。
固相合成中的应用
由各种固定的初级胺和2/4-硝基苯磺酰氯制备的聚合物支持的苯磺酰胺是化学转化中的关键中间体。这个过程包括产生多样化特权骨架的不寻常重排,突显了硝基苯磺酰氯衍生物在化学合成中的多功能性(Fülöpová & Soural, 2015)。
药物合成中间体
涉及3-硝基苯磺酰氯的反应,这是一种类似于4-甲基-3-硝基苯磺酰氯的化合物,导致产生了一种用于合成抗血小板药物氯吡格雷的有前途的中间体。这表明了该化合物在制药行业中用于药物开发(Li et al., 2012)的实用性。
绿色合成方法
已开发了一种新颖的3-硝基苯磺酰氯绿色合成方法,这是一种重要的反应性染料中间体。这种方法显著减少了酸性废气和废水的量,展示了对硝基苯磺酰氯衍生物进行创新合成方法的环境益处(Chen Zhong-xiu, 2009)。
在化学反应中的应用
2-硝基苯磺酰氯,另一种与4-甲基-3-硝基苯磺酰氯相关的化合物,用于与ω-氨基苯乙酮和4-氨基-3,5-二甲基异噁唑烷反应,从而产生各种苯并噻二氮杂环衍生物。这表明了它在合成具有潜在药用价值的杂环化合物中的作用(Migliara et al., 1979)。
Safety And Hazards
4-Methyl-3-nitrobenzenesulfonyl chloride is classified as a hazardous substance. It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and wearing protective clothing . In case of contact, immediate medical attention is required .
性质
IUPAC Name |
4-methyl-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYBGANSUNUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339988 | |
| Record name | 4-Methyl-3-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-nitrobenzenesulfonyl chloride | |
CAS RN |
616-83-1 | |
| Record name | 4-Methyl-3-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-nitrobenzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。














